4-(1H-Imidazol-2-yl)aniline hydrochloride

Description

Structural Significance within Heterocyclic Chemistry

The imidazole (B134444) ring is an aromatic heterocycle, possessing a sextet of π-electrons that confer it with notable stability. nih.gov It is also amphoteric, meaning it can act as both a weak acid and a weak base. nih.gov The aniline (B41778) moiety, a benzene (B151609) ring substituted with an amino group, provides a site for various chemical reactions, including nucleophilic substitution and acylation. smolecule.com The combination of these two functional groups in a single molecule, as seen in 4-(1H-Imidazol-2-yl)aniline, creates a scaffold with unique electronic and steric properties. This structural arrangement allows for a multitude of potential interactions with biological targets and provides a versatile platform for the development of new materials. smolecule.com

Broad Academic Interest in 4-(1H-Imidazol-2-yl)aniline Hydrochloride

The hydrochloride salt of 4-(1H-Imidazol-2-yl)aniline has attracted considerable attention from the scientific community due to its potential applications across various fields. Its water solubility, a consequence of the hydrochloride salt form, makes it amenable to a range of experimental conditions. smolecule.com The core structure is a focal point for research in medicinal chemistry, where it serves as a lead compound for the design of novel therapeutic agents. smolecule.com Furthermore, its chemical properties make it a candidate for the development of advanced polymers and coatings in materials science. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

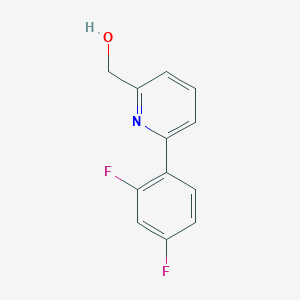

[6-(2,4-difluorophenyl)pyridin-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO/c13-8-4-5-10(11(14)6-8)12-3-1-2-9(7-16)15-12/h1-6,16H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMFBRJXXPVFIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=C(C=C(C=C2)F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647054 | |

| Record name | [6-(2,4-Difluorophenyl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261269-05-9 | |

| Record name | [6-(2,4-Difluorophenyl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 1h Imidazol 2 Yl Aniline Hydrochloride and Its Derivatives

Foundational Synthetic Strategies

Traditional methods for synthesizing the 4-(1H-Imidazol-2-yl)aniline scaffold rely on well-established organic reactions. These include condensation, cyclization, and reduction processes, which provide reliable pathways to the target molecule and its derivatives.

Condensation Reactions for Imidazole (B134444) Ring Formation

The formation of the imidazole ring is frequently accomplished through condensation reactions that bring together key molecular fragments. A prevalent method involves the condensation of an α-dicarbonyl compound with an aldehyde and ammonia (B1221849) or an ammonia source like ammonium (B1175870) acetate (B1210297). For instance, the synthesis of 2,4,5-trisubstituted imidazoles can be achieved by reacting a 1,2-diketone, an aldehyde, and ammonium acetate. organic-chemistry.org

Another widely used condensation strategy involves the reaction of amidines with α-halo ketones. orgsyn.org This method is advantageous as amidines are readily accessible from nitriles. The reaction typically proceeds by nucleophilic attack of the amidine on the α-halo ketone, followed by cyclization and dehydration to form the imidazole ring. While chloroform (B151607) was a historically common solvent, mixed aqueous systems like THF/water have been explored to improve reaction conditions and accommodate the different polarities of the reactants. orgsyn.org

A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has also been developed, involving the reaction of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. organic-chemistry.org

Table 1: Examples of Condensation Reactions for Imidazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type |

| 1,2-Diketone | Aldehyde | Ammonium Acetate | Microwave, solvent-free | 4,5-Disubstituted imidazole |

| Amidine | α-Halo Ketone | - | Reflux in THF/water | 2,4-Disubstituted imidazole |

| Benzil (B1666583) | Aldehyde | Ammonium Acetate | Reflux in glacial acetic acid | 2,4,5-Trisubstituted imidazole |

Cyclization Pathways to Imidazole Nuclei

Cyclization reactions are fundamental to forming the heterocyclic imidazole core. These pathways often involve the intramolecular cyclization of a pre-assembled linear precursor. One such approach involves the thermal cyclization of 2-amino-1-(acylamino)-1-arylethanes to yield 4-arylimidazolines, which are precursors to imidazoles. researchgate.net

More advanced methods utilize tandem reactions where cyclization is a key step. For example, an iodine-mediated oxidative [4+1] cyclization of enamines with an azide (B81097) source like TMSN₃ can produce imidazole-4-carboxylic acid derivatives. organic-chemistry.org This process involves a formal [4+1] cycloamination. Similarly, the reaction of N-iminylsulfides with ynamides, catalyzed by gold, can afford 4-amino substituted imidazoles through a [3+2] addition protocol. rsc.org

Control over regioselectivity is a significant aspect of these cyclization strategies, enabling the synthesis of specifically substituted imidazoles. organic-chemistry.orgrsc.org

Reduction Processes in Aniline (B41778) Moiety Synthesis

The synthesis of the aniline portion of 4-(1H-Imidazol-2-yl)aniline often involves the reduction of a corresponding nitro-substituted precursor. smolecule.com This is a common and efficient strategy in aromatic chemistry.

A typical route involves first synthesizing the 2-(4-nitrophenyl)-1H-imidazole core. This intermediate is then subjected to reduction to convert the nitro group (-NO₂) into the amino group (-NH₂), yielding the final aniline derivative. A standard method for this transformation is the use of a metal-acid system, such as iron (Fe) powder in the presence of hydrochloric acid (HCl) in an ethanol/water solvent mixture. This process is generally high-yielding.

Table 2: Common Reduction Methods for Nitro-Aryl to Aniline Conversion

| Nitro-Aryl Precursor | Reducing Agent(s) | Solvent System | Product |

| 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole | Fe / HCl | Ethanol / Water | 4-(4,5-Diphenyl-1H-imidazol-2-yl)aniline |

Advanced and Green Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods. These approaches often involve the use of novel catalytic systems to minimize waste, reduce reaction times, and avoid harsh conditions.

Catalytic Systems in Compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. For imidazole synthesis, various catalytic systems have been explored to enhance traditional methods.

Ionic liquids (ILs) have emerged as promising "green" solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and recyclability. organic-chemistry.orgnih.gov In the context of imidazole synthesis, ILs can function as both the reaction medium and the catalyst, often facilitating multicomponent reactions. organic-chemistry.org

For example, 1-butyl-3-methylimidazolium-based ionic liquids have been shown to be effective organocatalysts for Biginelli-type reactions to produce dihydropyrimidinones, a reaction class with similarities to imidazole synthesis from aldehydes and keto esters. organic-chemistry.org The catalytic activity is attributed to the ionic liquid's ability to activate reactants and facilitate key steps like cyclodehydration. organic-chemistry.org The reusability of the ionic liquid for several reaction cycles is a significant advantage. organic-chemistry.org

Furthermore, chiral ionic liquids have been designed and used to support transition-metal catalysts for asymmetric synthesis. mdpi.com This strategy combines the benefits of homogeneous and heterogeneous catalysis, allowing for high selectivity and easy catalyst recovery. While direct application to 4-(1H-Imidazol-2-yl)aniline hydrochloride synthesis is a developing area, the principles of using ionic liquids to promote condensation and cyclization reactions suggest their potential to create more sustainable routes to this compound and its derivatives. nih.govmdpi.com

Metal-Mediated and Metal-Catalyzed Protocols

Transition metal catalysis has become an indispensable tool for the synthesis and functionalization of 2-aryl(benz)imidazoles. researchgate.net These methods often utilize the inherent directing ability of the imidazole ring to achieve high selectivity in C-H bond functionalization, precluding the need for pre-functionalized starting materials and thus offering a more atom- and step-economic approach. researchgate.net

A plausible synthetic route to 4-(1H-imidazol-2-yl)aniline involves the reduction of a 4-(1H-imidazol-2-yl)nitrobenzene intermediate. This reduction is commonly achieved through catalytic hydrogenation using catalysts such as Palladium on carbon (Pd-C). Following the formation of the free base, treatment with hydrochloric acid yields the hydrochloride salt, which often has improved water solubility and stability.

Advanced metal-catalyzed protocols focus on the direct formation and subsequent functionalization of the 2-arylimidazole core. Ruthenium(II) and Rhodium(III) complexes have been effectively used to catalyze the C-H bond activation and annulation of 2-arylimidazoles with various coupling partners. researchgate.net For instance, Ru(II)-catalyzed reactions with arylglyoxals can produce complex fused heterocyclic systems. researchgate.net Similarly, photocatalytic methods employing copper on graphene have been developed for the N-arylation of imidazoles with arylboronic acids, driven by visible light. nih.govresearchgate.net This light-driven process can be accelerated at elevated temperatures, achieving high yields in significantly reduced reaction times. nih.gov

| Catalyst System | Reaction Type | Substrates | Key Findings |

| Ru(II) complexes | C-H Activation / Annulation | 2-Arylimidazoles, Arylglyoxals | Provides moderate to good yields of fused 5-hydroxyimidazo[2,1-a]isoquinolin-6(5H)-ones; amenable to gram-scale synthesis. researchgate.net |

| Rh(III) complexes | C-H Activation / Cyclization | 2-Arylbenzimidazoles, CF3-imidoyl sulfoxonium ylides | Yields diverse CF3- and amino-disubstituted 5,6-dihydrobenzoimidazo[2,1-a]isoquinolines with a broad substrate scope. researchgate.net |

| H₂/Pd-C | Catalytic Hydrogenation (Reduction) | 4-(1H-imidazol-2-yl)nitrobenzene | A standard method to convert the nitro group to an amine, forming the aniline moiety. |

| Cu/graphene | Visible-light Photocatalytic N-arylation | Imidazole derivatives, Arylboronic acids | Achieves high yields (e.g., 99%) and high turnover frequency under visible light; reaction is enhanced by heat. nih.govresearchgate.net |

Microwave-Assisted Organic Synthesis (MAOS) Protocols

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netresearchgate.net This technique has been successfully applied to the synthesis of various imidazole-containing heterocyclic systems.

The synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, for example, has been achieved with high yields by reacting 6-methylisocytosine with α-bromoacetophenones under microwave irradiation at 160 °C for 20 minutes. rsc.orgnih.gov This method demonstrates that the electronic nature of substituents on the phenyl ring has little effect on the reactivity and efficiency of the reaction. nih.gov

Greener approaches using MAOS have also been developed. One such method employs glycerol, a green reaction medium, for the synthesis of 2-arylimidazo[1,2-a]pyrimidine-3-carbaldehydes at 90 °C with a microwave power of 400 watts. researchgate.net This protocol avoids toxic catalysts and hazardous organic solvents. researchgate.net Another environmentally benign procedure involves the catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles in water under microwave irradiation, showcasing a highly efficient and mild synthetic route. rsc.org

| Starting Materials | Conditions | Product Type | Yield |

| 6-Methylisocytosine, α-Bromoacetophenones | Microwave, 160 °C, 20 min | 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones | High yields. nih.gov |

| 2-Phenylimidazo[1,2-a]pyrimidines, Vilsmeier–Haack reagent | Glycerol, Microwave, 400 W, 90 °C | 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehydes | High yields, short reaction time. researchgate.net |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amines, Ammonium acetate | Ethanol, p-TSA, Microwave | Tri/tetrasubstituted Imidazole derivatives | Moderate to good yields (46-80%). nih.gov |

| 2-Aminobenzimidazole (B67599), Aromatic aldehyde | Basic conditions, Microwave activation | Imine intermediate (for multicomponent reaction) | Efficient generation of intermediate for one-pot synthesis. nih.govresearchgate.net |

| 2-Aminobenzothiazole, α-Halo ketones/esters | Water, Microwave, Catalyst-free | Benzo[d]imidazo[2,1-b]thiazoles | Rapid access to products under mild, green conditions. rsc.org |

One-Pot and Multicomponent Reaction Methodologies

One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic strategies that combine multiple reaction steps in a single flask without isolating intermediates. This approach enhances operational simplicity, reduces waste, and saves time and resources. Several MCRs have been developed for the synthesis of polysubstituted imidazoles.

A notable example is the one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. In a sequential two-step process, an imine intermediate is first formed from an aldehyde (e.g., imidazo[1,2-a]pyrimidine-2-carbaldehyde) and a primary amine. nih.gov Subsequently, benzil and ammonium acetate are added, and the mixture is heated under microwave irradiation to yield the final product. nih.gov This method is versatile, accommodating various aliphatic and aromatic primary amines. nih.gov

Another powerful MCR involves the condensation of an aldehyde, an amine, and an isocyanide. For instance, the synthesis of imidazo[1,2-a]benzimidazoles has been achieved through a one-pot, two-step, three-component reaction. nih.govresearchgate.net Initially, 2-aminobenzimidazole is condensed with an aromatic aldehyde under microwave heating to form an imine intermediate, which then undergoes a [4+1] cycloaddition with an isocyanide to furnish the final fused heterocyclic product. nih.gov These methodologies provide rapid access to complex molecular architectures from simple and readily available starting materials.

| Reaction Type | Components | Catalyst/Conditions | Product | Key Findings |

| Four-component | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amine, Ammonium acetate | p-Toluenesulfonic acid, EtOH, Microwave | 2-(1-substituted-4,5-diphenyl-1H-imidazol-2-yl)imidazo[1,2-a]pyrimidine | Sequential two-step, one-pot method; yields 46-80%. nih.gov |

| Three-component | 2-Aminobenzimidazole, Aromatic aldehyde, Isocyanide | Basic conditions, Microwave (Step 1) | Imidazo[1,2-a]benzimidazoles | One-pot, two-step synthesis via a [4+1] cycloaddition. nih.govresearchgate.net |

| Three-component | Aldehyde, NH₄OAc, Benzoin (formed in situ from aldehyde) | N-heterocyclic carbene (NHC), Water, Microwave | Trisubstituted imidazoles | A simple, high-yielding synthesis from aldehydes. researchgate.net |

| Four-component | Aldehyde, NH₄OAc, Benzoin (formed in situ), Arylamine | N-heterocyclic carbene (NHC), Water, Microwave | Tetrasubstituted imidazoles | Extension of the three-component reaction to include an arylamine. researchgate.net |

Comprehensive Spectroscopic and Structural Characterization of 4 1h Imidazol 2 Yl Aniline Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 4-(1H-Imidazol-2-yl)aniline hydrochloride, both proton (¹H) and carbon-13 (¹³C) NMR would provide definitive structural information.

While specific experimental spectra for the hydrochloride salt were not found in the reviewed literature, a predicted ¹H NMR spectrum in a solvent like DMSO-d₆ can be described. The protonation of the aniline (B41778) and imidazole (B134444) moieties to form the hydrochloride salt would lead to notable downfield shifts for adjacent protons and the appearance of signals for the ammonium (B1175870) and imidazolium (B1220033) protons.

The key expected resonances for the free base would include:

Aniline Protons: The para-substituted aniline ring typically displays an AA'BB' system, resulting in two distinct doublets. The protons ortho to the amino group (H-2', H-6') and the protons meta to the amino group (H-3', H-5') would give rise to these signals.

Imidazole Protons: The two protons on the imidazole ring (H-4, H-5) are chemically equivalent and would likely appear as a single sharp singlet.

Amine and Imidazole N-H Protons: The aniline amine (NH₂) protons and the imidazole N-H proton would appear as broad singlets, which are typically exchangeable with D₂O.

Upon formation of the hydrochloride salt, the aniline -NH₂ group becomes an ammonium -NH₃⁺ group, and the imidazole ring is protonated. This would cause significant downfield shifts for the aromatic protons, particularly those on the aniline ring, due to the increased electron-withdrawing nature of the -NH₃⁺ group.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 4-(1H-Imidazol-2-yl)aniline (Based on general values for substituted anilines and imidazoles)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aniline -NH₂ | ~5.0 - 5.5 | Broad Singlet |

| Imidazole N-H | ~12.0 - 12.5 | Broad Singlet |

| Aromatic H (Aniline, ortho to -NH₂) | ~6.6 - 6.8 | Doublet |

| Aromatic H (Aniline, meta to -NH₂) | ~7.5 - 7.7 | Doublet |

| Imidazole H-4, H-5 | ~7.0 - 7.2 | Singlet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 4-(1H-Imidazol-2-yl)aniline, a total of six distinct signals in the aromatic region are expected, corresponding to the unique carbon atoms in the molecule.

Aniline Carbons: The p-substituted aniline ring has four unique carbon signals: the carbon bearing the amino group (C-1'), the two equivalent ortho carbons (C-2', C-6'), the two equivalent meta carbons (C-3', C-5'), and the carbon attached to the imidazole ring (C-4').

Imidazole Carbons: The imidazole ring has two unique carbon signals: the carbon at the 2-position (C-2) bonded to the aniline ring, and the two equivalent carbons at the 4 and 5 positions (C-4, C-5).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 4-(1H-Imidazol-2-yl)aniline (Based on general values for substituted anilines and 2-substituted imidazoles)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Imidazole C-2 | ~145 - 150 |

| Aniline C-1' (-NH₂) | ~148 - 152 |

| Aniline C-4' (-Im) | ~120 - 125 |

| Aniline C-3'/C-5' | ~128 - 130 |

| Imidazole C-4/C-5 | ~120 - 125 |

| Aniline C-2'/C-6' | ~114 - 116 |

Vibrational Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The spectrum of this compound would be characterized by contributions from the aniline, imidazole, and ammonium functionalities.

Key expected absorption bands include:

N-H Stretching: A very broad and strong absorption in the 2400-3200 cm⁻¹ range is expected for the hydrochloride salt, characteristic of the ammonium (-NH₃⁺) and imidazolium N-H stretching vibrations. For the free base, distinct N-H stretching bands for the aniline NH₂ (typically two bands, symmetric and asymmetric, around 3350-3450 cm⁻¹) and the imidazole N-H (a broad band around 3100-3200 cm⁻¹) would be observed. researchgate.netresearchgate.net

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹.

C=N and C=C Stretching: The region from 1450 to 1650 cm⁻¹ will contain multiple bands due to the C=C stretching vibrations of the phenyl ring and the C=N and C=C stretching of the imidazole ring. ijrpc.com

N-H Bending: Bending vibrations for the aniline NH₂ (in the free base) appear around 1600-1640 cm⁻¹. For the hydrochloride salt, the ammonium -NH₃⁺ symmetric and asymmetric bending modes would be present in the 1500-1600 cm⁻¹ region.

C-H Out-of-Plane Bending: A strong band in the 800-850 cm⁻¹ region is characteristic of the para-disubstituted benzene (B151609) ring.

Table 3: Expected Characteristic FTIR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch (Ammonium/Imidazolium) | 2400 - 3200 (broad, strong) | -NH₃⁺, Imidazole N-H |

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl, Imidazole |

| C=N / C=C Stretch | 1450 - 1650 | Phenyl, Imidazole |

| N-H Bend | 1500 - 1600 | -NH₃⁺ |

| C-H Out-of-Plane Bend | 800 - 850 | p-disubstituted Phenyl |

Mass Spectrometry for Molecular Identification

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 4-(1H-Imidazol-2-yl)aniline, which has a molecular formula of C₉H₉N₃, the exact mass can be calculated. uni.lu In electrospray ionization (ESI) mass spectrometry, the molecule is typically observed as a protonated species [M+H]⁺. Analysis of the hydrochloride salt would readily produce this ion. Predicted data indicates the monoisotopic mass of the free base is 159.07965 Da. uni.lu

Table 4: Predicted Mass Spectrometry Data for 4-(1H-Imidazol-2-yl)aniline (Free Base) uni.lu

| Adduct | Predicted m/z |

| [M]⁺ | 159.07910 |

| [M+H]⁺ | 160.08693 |

| [M+Na]⁺ | 182.06887 |

| [M+K]⁺ | 198.04281 |

| [M+NH₄]⁺ | 177.11347 |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. A search of the Cambridge Structural Database and the existing literature did not yield a solved crystal structure for 4-(1H-Imidazol-2-yl)aniline or its hydrochloride salt.

If a crystal structure were determined, it would be expected to reveal key features such as:

The dihedral angle between the planes of the aniline and imidazole rings.

A network of hydrogen bonds. In the case of the hydrochloride salt, strong N-H···Cl⁻ hydrogen bonds involving the ammonium and imidazolium protons would be anticipated to be the dominant intermolecular forces, defining the crystal packing.

Potential for π-π stacking interactions between the aromatic rings of adjacent molecules.

Single Crystal X-ray Diffraction Elucidation

The crystal structure of a related compound, [2-(1H-benzimidazol-2-yl-κN³⁾aniline-κN]dichloridozinc(II), was determined to be in the monoclinic crystal system with the P2₁/n space group. nih.gov Such analyses confirm the planarity of the imidazole or benzimidazole (B57391) rings and determine the dihedral angles between different ring systems within the molecule. nih.gov Hydrogen bonding and other intermolecular forces that stabilize the crystal lattice are also meticulously detailed.

Table 1: Representative Crystallographic Data for a Related Heterocyclic Compound This table presents example data from a related benzimidazole structure to illustrate the parameters obtained from a single-crystal X-ray diffraction analysis.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.9308 (2) |

| b (Å) | 10.9695 (3) |

| c (Å) | 14.7966 (4) |

| α (°) | 90 |

| β (°) | 98.6180 (10) |

| γ (°) | 90 |

| Volume (ų) | 900.07 (5) |

| Z (molecules/unit cell) | 4 |

| Data adapted from a representative structure for illustrative purposes. |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. nih.govrsc.org This analysis partitions the crystal space into regions where the electron density of a given molecule dominates, allowing for a detailed examination of how molecules interact with their neighbors.

The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, a normalized contact distance, which uses a red-white-blue color scale. nih.gov Red spots indicate close contacts (shorter than van der Waals radii), such as strong hydrogen bonds, while blue regions represent longer contacts. nih.govnih.gov

Two-dimensional fingerprint plots are generated from the Hirshfeld surface, which summarize the distribution of intermolecular contacts. nih.gov These plots provide a quantitative breakdown of each type of interaction. For example, in a related benzimidazole derivative, (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione, the analysis revealed the following contributions to the total Hirshfeld surface:

H···H contacts (46.4%): These are the most abundant interactions, highlighting the importance of van der Waals forces. nih.gov

C···H/H···C contacts (21.0%): These are significant in packing aromatic and aliphatic regions. nih.gov

S···H/H···S contacts (15.7%): Specific to this sulfur-containing analogue. nih.gov

N···H/H···N contacts: These are critical for defining the structure via hydrogen bonds. nih.gov

For this compound, strong N-H···Cl⁻ hydrogen bonds involving the anilinium and imidazolium protons with the chloride anion would be expected to be prominent features in its Hirshfeld analysis.

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis This table shows a typical breakdown of intermolecular interactions for a related benzimidazole compound.

| Interaction Type | Contribution (%) |

| H···H | 46.4 |

| C···H/H···C | 21.0 |

| S···H/H···S | 15.7 |

| N···H/H···N | Varies |

| O···H/H···O | Varies |

| Data adapted from a representative structure for illustrative purposes. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is an analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of an aniline derivative typically displays absorption bands arising from π→π* transitions within the aromatic system. researchgate.netresearchgate.net The presence of the imidazole ring conjugated with the phenyl ring in this compound is expected to influence the position and intensity of these absorption bands.

For the closely related compound 4-(1H-Benzimidazol-2-yl)aniline, the UV-Vis spectrum recorded in an aqueous hydrochloric acid (HCl) solution shows an absorption maximum (λₘₐₓ) at 314 nm. tcichemicals.com The acidic medium ensures that the aniline and imidazole moieties are protonated, closely mimicking the state of the hydrochloride salt. This absorption is attributed to a π→π* electronic transition within the conjugated benzimidazole-phenyl system. tcichemicals.com The study of aniline itself in various media also confirms that its electronic spectrum is sensitive to the solvent environment and protonation state. ajrsp.comresearchgate.net

Table 3: UV-Vis Absorption Data for a Structurally Related Compound

| Compound | Solvent/Medium | λₘₐₓ (nm) | Electronic Transition |

| 4-(1H-Benzimidazol-2-yl)aniline tcichemicals.com | Aqueous HCl | 314 | π→π |

| 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol (B47542) researchgate.net | DMF | 340, 406 | π→π |

Chemical Reactivity and Strategic Derivatization of 4 1h Imidazol 2 Yl Aniline Hydrochloride

Functional Group Reactivity

The reactivity of 4-(1H-Imidazol-2-yl)aniline hydrochloride is dictated by the distinct properties of its aniline (B41778) and imidazole (B134444) moieties. The aniline portion is primarily nucleophilic, while the imidazole ring can undergo several types of modifications.

The primary amino (-NH2) group attached to the phenyl ring is nucleophilic due to the lone pair of electrons on the nitrogen atom. This makes it susceptible to attack by a variety of electrophilic reagents. The aniline moiety can undergo reactions such as acylation, alkylation, and condensation to form a diverse array of derivatives. For instance, the aniline ring is capable of undergoing electrophilic substitution reactions. The nucleophilicity of the amino group is fundamental to the synthetic strategies discussed in the following sections, including the formation of amides and Schiff bases.

The nucleophilic amino group of the aniline moiety readily reacts with acylating agents like acid chlorides, anhydrides, and carboxylic acids to form stable amide bonds. In a related compound, 4-(1H-benzo[d]imidazol-2-yl)aniline, the aniline portion was shown to react with maleic anhydride (B1165640) to produce an α,β-unsaturated carboxylic acid derivative, which is a type of N-acylation. ijrpc.comresearchgate.net This reaction highlights the capacity of the amino group to form amide analogues. The resulting amide bond is a common feature in many pharmacologically important molecules. Another study demonstrated the synthesis of acetamide (B32628) derivatives from a similar benzimidazole (B57391) precursor using chloroacetyl chloride, further illustrating the utility of acylation reactions. researchgate.net

The imidazole ring offers several sites for chemical modification. It contains a basic nitrogen atom that can be protonated and an acidic N-H proton that can be removed to form an anion, which can then be alkylated or acylated. rsc.org This allows for the introduction of various substituents at the N-1 position of the imidazole ring. rsc.org Furthermore, the imidazole ring itself can undergo reactions such as oxidation to form different imidazole derivatives or reduction to yield imidazolines. The imidazole ring can also coordinate with metal ions, a property that is exploited in the design of various chemical sensors and catalysts.

Diversification through Derivative Synthesis

The dual reactivity of this compound allows for its use as a scaffold in the synthesis of a variety of derivatives, including those containing other heterocyclic systems like pyrazoles and imine-linked structures.

A key synthetic strategy for creating pyrazole-containing derivatives involves a multi-step process starting from the aniline moiety. Research on the closely related 4-(1H-benzo[d]imidazol-2-yl)aniline has demonstrated a pathway where the aniline first undergoes an acylation reaction with maleic anhydride. ijrpc.comresearchgate.net The resulting intermediate, an α,β-unsaturated carboxylic acid, is then cyclized by reacting with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines (like phenylhydrazine) to form a pyrazole (B372694) ring system. ijrpc.comresearchgate.net This cyclocondensation reaction is a powerful method for constructing complex heterocyclic structures containing both imidazole and pyrazole motifs.

Table 1: Examples of Pyrazole Derivatives from a Benzimidazole Analogue

| Starting Material | Reagent | Resulting Derivative | Reference |

|---|---|---|---|

| 4-(1H-benzo[d]imidazol-2-yl)aniline | 1. Maleic anhydride 2. Hydrazine hydrate | 5-(4-(1H-Benzo[d]imidazol-2-yl)phenylamino)-1H-pyrazole-3-carboxylic acid | ijrpc.com |

This table is based on data for the analogous compound 4-(1H-benzo[d]imidazol-2-yl)aniline.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (>C=N-). They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. acta.co.ininternationaljournalcorner.com The primary amino group of this compound is well-suited for this transformation. Studies on the benzimidazole analogue have shown that it readily condenses with various pyrazolecarbaldehydes in the presence of an acid catalyst, such as glacial acetic acid, to afford the corresponding Schiff bases. ijrpc.comresearchgate.net This reaction provides a straightforward method for linking the imidazole-aniline scaffold to other molecular fragments through a stable imine bridge.

Table 2: Examples of Schiff Base Derivatives from a Benzimidazole Analogue

| Aniline Derivative | Aldehyde Reagent | Resulting Schiff Base | Reference |

|---|---|---|---|

| 4-(1H-benzo[d]imidazol-2-yl)aniline | 3-methyl-1-phenyl-5-morpholino-1H-pyrazole-4-carbaldehyde | 4-(1H-benzo[d]imidazol-2-yl)-N-((3-methyl-5-morpholino-1-phenyl-1H-pyrazol-4-yl)methylene)aniline | ijrpc.com |

This table is based on data for the analogous compound 4-(1H-benzo[d]imidazol-2-yl)aniline.

Derivatization to Thiazolidine Systems

The primary amine of 4-(1H-imidazol-2-yl)aniline serves as a key functional group for the synthesis of thiazolidine-4-one derivatives. This transformation is typically achieved through a one-pot, three-component reaction involving the aniline, an aromatic aldehyde, and a mercaptocarboxylic acid, such as thioglycolic acid. nih.govnih.gov The reaction proceeds via the initial formation of a Schiff base between the aniline and the aldehyde, which then undergoes cyclocondensation with thioglycolic acid to yield the thiazolidin-4-one ring. nih.gov

While direct studies on this compound are limited, research on analogous structures provides insight into this synthetic route. For instance, the synthesis of 3-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-substituted-thiazolidin-4-ones has been reported. researchgate.net In this process, 4-(1H-benzo[d]imidazol-2-yl)aniline is first reacted with a substituted aromatic aldehyde to form a Schiff base. Subsequent reaction with thioglycolic acid in a suitable solvent leads to the formation of the desired thiazolidin-4-one derivatives. researchgate.net The general reaction conditions often involve refluxing the reactants in a solvent like polypropylene (B1209903) glycol (PPG), which has been shown to be an effective medium for this transformation, leading to good yields. nih.gov

Table 1: Synthesis of Thiazolidin-4-one Derivatives

| Starting Amine | Aldehyde | Thio-acid | Product |

|---|

This synthetic strategy highlights the utility of the amino group in 4-(1H-imidazol-2-yl)aniline for the construction of more complex heterocyclic systems with potential applications in medicinal chemistry.

Construction of Thiourea (B124793) Derivatives

The primary amine of 4-(1H-imidazol-2-yl)aniline is also readily converted into thiourea derivatives. The most common method for this transformation is the reaction of the aniline with an isothiocyanate. mdpi.com This reaction typically proceeds under mild conditions and offers a straightforward route to a wide array of substituted thioureas. The nucleophilic amine attacks the electrophilic carbon atom of the isothiocyanate, leading to the formation of the thiourea linkage.

Although specific examples starting from this compound are not extensively documented in readily available literature, the general reactivity of aromatic amines with isothiocyanates is a well-established and reliable synthetic protocol. nih.gov Furthermore, related research has demonstrated the utility of thiourea in the synthesis of thiopyrimidine derivatives from imidazole-containing precursors. For example, 1-(4-(imidazol-1-yl)phenyl)ethanone can be condensed with aromatic aldehydes to form chalcones, which then undergo cyclization with thiourea to yield 4-(4-(1H-imidazol-1-yl)phenyl)-6-phenylpyrimidine-2(1H)-thione derivatives. nih.gov This suggests that 4-(1H-imidazol-2-yl)aniline could similarly be utilized in multi-step syntheses involving thiourea to construct various heterocyclic systems.

Table 2: General Synthesis of Thiourea Derivatives

| Amine | Reagent | Product Type |

|---|

The synthesis of thiourea derivatives from 4-(1H-imidazol-2-yl)aniline provides access to a class of compounds with a broad spectrum of biological activities and applications as ligands in coordination chemistry. mdpi.com

Synthesis of Azo Dye Conjugates

The aromatic amine functionality of this compound is a key precursor for the synthesis of azo dyes. The general method involves a two-step process: diazotization followed by an azo coupling reaction. wikipedia.org In the first step, the primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt. wikipedia.org

This resulting diazonium salt of 4-(1H-imidazol-2-yl)aniline is a reactive electrophile that can then be coupled with a variety of electron-rich aromatic compounds, such as phenols, anilines, and their derivatives, to form brightly colored azo compounds. wikipedia.orgresearchgate.net The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring of the coupling component, usually at the para position. wikipedia.org The extended conjugated system created by the azo linkage (-N=N-) is responsible for the characteristic color of these dyes. wikipedia.org

Research on the synthesis of azo dyes from imidazole derivatives has been reported, demonstrating the feasibility of this approach. researchgate.net For instance, imidazole derivatives can be diazotized and coupled with compounds like N-benzyl-N-ethyl-m-acetamide aniline to produce red azo dyes. researchgate.net

Table 3: General Scheme for Azo Dye Synthesis

| Step | Reactants | Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Diazotization | This compound, NaNO₂, HCl | 0-5 °C | 4-(1H-Imidazol-2-yl)benzenediazonium chloride |

The ability to synthesize a wide range of azo dyes by varying the coupling component makes 4-(1H-imidazol-2-yl)aniline a valuable building block in the field of dye chemistry.

Cycloaddition Chemistry for Heterocyclic Expansion

The imidazole and aniline moieties within this compound offer potential for heterocyclic expansion through cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. masterorganicchemistry.comyoutube.com In this context, either the imidazole or the aniline ring, or a derivative thereof, could potentially act as the diene or dienophile component.

While direct examples of Diels-Alder reactions with 4-(1H-imidazol-2-yl)aniline are scarce in the literature, studies on related systems provide insights into its potential reactivity. For instance, the reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with maleic anhydride, a classic dienophile, leads to the formation of an α,β-unsaturated carboxylic acid, which can then be cyclized to form pyrazole derivatives. ijrpc.comsemanticscholar.orgresearchgate.net This reaction, while not a direct cycloaddition to the aromatic core, demonstrates the utility of dienophilic reagents in expanding the heterocyclic framework.

Furthermore, computational studies have explored the Diels-Alder reactivity of imidazole-based dienes with various dienophiles, suggesting that such reactions are feasible and can be used to create bridged-ring systems. rsc.org Another relevant example is the cycloaddition of N-arylpyrroles with benzynes, generated from diaryliodonium salts, to synthesize bridged-ring amines. beilstein-journals.org This suggests that the aniline nitrogen of 4-(1H-imidazol-2-yl)aniline could potentially be functionalized to create a diene system capable of undergoing cycloaddition.

Table 4: Potential Cycloaddition Strategies

| Reaction Type | Diene/Dienophile Source | Potential Product |

|---|---|---|

| [4+2] Cycloaddition | Imidazole derivative as diene | Bridged-ring heterocyclic system |

| Reaction with Dienophiles | 4-(1H-benzo[d]imidazol-2-yl)aniline and maleic anhydride | Pyrazole derivatives (after further transformation) |

Although direct cycloaddition onto the core structure of this compound may require specific activation or functionalization, the existing literature on related heterocyclic systems points towards the potential for developing novel synthetic routes to complex, polycyclic structures.

Theoretical and Advanced Computational Investigations of 4 1h Imidazol 2 Yl Aniline Hydrochloride Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. DFT studies on imidazole-based compounds and aniline (B41778) derivatives provide valuable data on their optimized geometries and electronic properties. researchgate.net For analogous compounds, DFT calculations have been successfully used to predict structural parameters and molecular reactive properties. researchgate.net

In the case of 4-(1H-Imidazol-2-yl)aniline, the aniline group acts as an electron-donating moiety, influencing the electronic distribution across the molecule. researchgate.net The imidazole (B134444) ring, a five-membered heterocyclic ring, possesses unique electron-rich features that allow it to bind with various enzymes and receptors. researchgate.net DFT calculations help in understanding the intramolecular charge transfer characteristics, which are crucial for the molecule's potential applications. researchgate.net The protonation at one of the nitrogen atoms in the imidazole ring or the aniline's amino group to form the hydrochloride salt would significantly alter the electronic distribution and reactivity, a factor that can be precisely modeled using DFT.

| Parameter | Aniline Derivatives | Imidazole Derivatives | Significance |

|---|---|---|---|

| C-N Bond Length (Aniline) | ~1.41 Å | N/A | Indicates partial π-bonding between the aryl carbon and nitrogen. wikipedia.org |

| Dipole Moment | Varies with substituents | Varies with substituents | Reflects the charge distribution and polarity of the molecule. |

| Basicity (pKaH of aniline) | ~4.6 | N/A | Aniline is a weak base due to the delocalization of the nitrogen lone pair into the benzene (B151609) ring. wikipedia.org |

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com

For molecules containing both aniline and imidazole moieties, the HOMO is often localized on the electron-rich aniline and the imidazole core, while the LUMO is spread across the π-linker and any acceptor groups. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com In aniline-heterocyclic co-oligomers, the band gap can be tuned by the choice of the heterocyclic compound.

| System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Poly(aniline-co-pyrrole) | -4.48 (Ionization Potential) | -0.77 (Electron Affinity) | 3.71 |

| Poly(aniline-co-thiophene) | Not specified | Not specified | 3.21 |

From the HOMO and LUMO energies, several chemical reactivity and stability parameters can be calculated. These global reactivity descriptors provide a quantitative measure of a molecule's behavior in chemical reactions.

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Chemical Hardness (η): A measure of the resistance to change in electron distribution or charge transfer (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electronegativity (χ): The power of an atom or group to attract electrons (χ = (I + A) / 2).

For aniline derivatives, electron-acceptor groups tend to lower the LUMO energy more significantly than the HOMO energy, leading to a decrease in the energy gap and making them potentially suitable for semiconducting applications. acs.org

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states of molecules and to predict their electronic absorption spectra. nih.gov This method is particularly useful for understanding the photophysical properties of compounds like 4-(1H-Imidazol-2-yl)aniline hydrochloride.

TD-DFT calculations can characterize vertical absorption and fluorescence transitions, which are often due to intramolecular charge transfer. researchgate.net For imidazole-based chromophores, the nature and position of substituents can tune the absorption and fluorescence wavelengths. researchgate.net In studies of similar systems, TD-DFT has been used to elucidate how structural changes affect the excited-state intramolecular proton transfer (ESIPT) process. nih.gov

Molecular Dynamics Simulations and Conformational Studies

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and intermolecular interactions. For a molecule like this compound, MD simulations can reveal the flexibility of the bond linking the aniline and imidazole rings, as well as how the molecule interacts with its environment, such as a solvent.

Conformational analysis is crucial as the spatial arrangement of the atoms can significantly impact the molecule's properties and biological activity. Studies on similar 2-nitroimidazole derivatives have shown that the conformational landscape can change significantly when moving from the gas phase to an aqueous solution. nih.gov The hydrochloride form would likely influence the preferred conformations due to electrostatic interactions and hydrogen bonding with solvent molecules.

In Silico Molecular Interaction Studies

In silico molecular interaction studies, such as molecular docking, are computational techniques used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. These studies are instrumental in drug discovery and design.

For compounds containing the imidazole scaffold, which is present in many drugs, molecular docking can predict how they might interact with biological targets. researchgate.net The unique structural features of the imidazole ring, with its electron-rich character, allow it to form various weak interactions with enzymes and receptors. researchgate.net For instance, derivatives of 4-(1H-benzo[d]imidazol-2-yl)aniline have been investigated for their potential anti-HCV activity through molecular docking studies. ijrpc.comresearchgate.net These studies help to identify key interactions, such as hydrogen bonds, that are crucial for binding affinity.

Coordination Chemistry and Supramolecular Assemblies Involving 4 1h Imidazol 2 Yl Aniline Hydrochloride

Ligand Design and Metal Ion Complexation

The bifunctional nature of 4-(1H-Imidazol-2-yl)aniline, with its imidazole (B134444) and aniline (B41778) components, makes it a versatile building block in coordination chemistry. The nitrogen atoms of the imidazole ring and the amino group of the aniline moiety can both participate in binding to metal centers, allowing for the formation of diverse metal complexes.

The synthesis of metal complexes using imidazole-containing ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. A common method for preparing such complexes is to dissolve the metal salt (e.g., chlorides or nitrates of cobalt, nickel, copper) in a solvent like ethanol and then add a solution of the ligand in the same solvent. The resulting mixture is often stirred, sometimes under reflux, to facilitate the reaction and formation of the complex, which may precipitate from the solution.

The characterization of these newly formed metal complexes is crucial to confirm their structure and properties. This is achieved through a combination of analytical techniques:

Infrared (IR) Spectroscopy: This technique is used to identify the coordination sites of the ligand. A shift in the stretching frequencies of functional groups, such as the C=N of the imidazole ring or the N-H of the aniline group, upon complexation indicates their involvement in bonding with the metal ion. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds.

Elemental Analysis: This analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the complex, which helps in establishing the stoichiometry of the metal-to-ligand ratio.

| Technique | Purpose in Characterization of Metal Complexes | Typical Observations |

| Infrared Spectroscopy | To identify which atoms of the ligand bind to the metal. | Shifts in the vibrational frequencies of C=N and N-H bonds; appearance of new M-N bond frequencies. |

| Elemental Analysis | To determine the empirical formula and metal-to-ligand ratio. | Provides the percentage of C, H, and N, which is compared to calculated values for a proposed formula. |

| X-ray Diffraction | To determine the exact 3D structure, including bond lengths and angles. | Yields a complete structural model of the coordination complex in the solid state. |

The 4-(1H-Imidazol-2-yl)aniline ligand can coordinate to metal ions in several ways. The specific coordination mode depends on factors like the nature of the metal ion, the reaction conditions, and the presence of other co-ligands. The imidazole ring is a common coordinating motif in many biological and synthetic systems.

Metal complexes involving imidazole and its derivatives can exhibit various coordination geometries. For instance, cobalt(II) complexes with imidazole-containing ligands have been shown to form five-coordinate structures with a distorted trigonal bipyramidal geometry. nih.gov In such a structure, the ligand's nitrogen atoms can occupy either equatorial or axial positions in the coordination sphere around the central metal ion. nih.gov Other common geometries for transition metal complexes include octahedral and tetrahedral arrangements, which can be adopted depending on the ligand field stabilization energy and steric factors. mdpi.comekb.eg The aniline portion of the molecule can also participate in coordination, potentially leading to chelation or the formation of bridged polynuclear complexes.

Supramolecular Interactions and Crystal Engineering

In the solid state, the structure of 4-(1H-Imidazol-2-yl)aniline hydrochloride and its derivatives is governed by a variety of non-covalent interactions. These interactions are fundamental to crystal engineering, which aims to design and synthesize crystalline solids with desired structures and properties.

Hydrogen bonding plays a dominant role in the crystal packing of imidazole-containing compounds. The imidazole ring has both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). This allows for the formation of strong intermolecular N-H···N hydrogen bonds, which can link molecules together to form one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. researchgate.netdcu.ienih.gov

| Hydrogen Bond Type | Donor | Acceptor | Role in Crystal Structure |

| N-H···N | Imidazole N-H | Imidazole N | Links molecules into chains or sheets. nih.gov |

| N-H···Cl | Imidazole N-H, Aniline N-H | Chloride ion (Cl⁻) | Connects cations and anions, stabilizing the ionic lattice. researchgate.net |

| C-H···O / C-H···Cl | Aromatic or Aliphatic C-H | Oxygen or Chloride | Weaker interactions that contribute to the formation of 3D networks. researchgate.netnih.gov |

Aromatic stacking, or π-π interaction, is a non-covalent interaction that occurs between the electron clouds of adjacent aromatic rings. nih.gov In 4-(1H-Imidazol-2-yl)aniline, both the phenyl and imidazole rings are aromatic and can participate in these interactions. Stacking contributes to the stabilization of the crystal structure by holding molecules together. nih.gov

The stability and geometry of π-π stacking are sensitive to the distance and orientation between the rings. probiologists.com Favorable interactions are often observed when the rings are parallel-displaced or in a T-shaped arrangement. Experimental evidence from X-ray crystallography can reveal the presence of these interactions by showing close contacts between the centroids of aromatic rings in adjacent molecules. For related imidazole-based systems, studies have shown that π-π stacking interactions between imidazolium (B1220033) rings and flanking aromatic rings are energetically favorable. vu.nl

Crystal engineering utilizes a deep understanding of intermolecular interactions to construct new crystalline materials with predictable structures. nih.gov By carefully selecting molecular building blocks with specific functional groups, it is possible to guide the self-assembly process towards a desired architecture.

Advanced Applications in Materials Science and Catalysis Research

Catalytic Roles and Mechanisms

The imidazole (B134444) nucleus is a key component in many enzymatic active sites, where it participates in catalytic processes through acid-base and nucleophilic catalysis. mdpi.com This inherent reactivity is being harnessed in synthetic catalytic systems.

While direct catalytic applications of 4-(1H-Imidazol-2-yl)aniline hydrochloride are an emerging area of research, the broader class of 2-arylimidazole derivatives has demonstrated significant catalytic potential. The imidazole moiety can act as a directing group in transition metal-catalyzed C-H activation reactions and as a component of N-heterocyclic carbene (NHC) ligands. mdpi.com For instance, 2-acylimidazoles have been utilized in stereodivergent α-allylation protocols, which are crucial for the synthesis of chiral building blocks for natural products. researchgate.netsemanticscholar.org In these reactions, the bidentate coordination of the 2-acylimidazole with a chiral Lewis acid enhances the nucleophilicity of the α-carbon, enabling controlled bond formation. researchgate.netsemanticscholar.org

Furthermore, iridium complexes featuring cyclometalated 2-arylimidazole ligands have been developed as highly efficient phosphorescent emitters, and their catalytic activities are being explored. nih.govnih.gov The electronic properties of these complexes, and thus their catalytic potential, can be tuned by substituents on the aryl ring. The amino group in this compound offers a site for such modification, potentially leading to catalysts with tailored reactivity. Studies on related iridium(III) complexes with triazolylidene ligands, which share structural similarities with imidazoles, have shown their potential as potent water oxidation catalyst precursors. researchgate.net

The distinction between heterogeneous and homogeneous catalysis is crucial for industrial applications, with the former offering ease of catalyst separation and recycling. ijrpc.comnih.gov Imidazole derivatives, including this compound, can be adapted for both systems.

In homogeneous catalysis , the catalyst exists in the same phase as the reactants, allowing for high interaction and often milder reaction conditions. ijrpc.com Metal complexes with imidazole-based ligands, such as iridium complexes with 2-arylimidazole ligands, typically function as homogeneous catalysts. nih.gov These soluble complexes can achieve high efficiency and selectivity in reactions like C-N bond formation via cross-coupling of arylboronic acids and imidazoles. nih.gov

For heterogeneous catalysis , the catalyst is in a different phase from the reactants. ijrpc.com This is often achieved by immobilizing a catalytically active species onto a solid support. For example, a nickel single-atom catalyst on a carbon nitride support (Ni1/CN) has been shown to be a versatile heterogeneous catalyst for various photocatalytic transformations, where the addition of an imidazole ligand can direct the reaction's selectivity. rsc.org The aniline (B41778) group of 4-(1H-Imidazol-2-yl)aniline provides a convenient handle for grafting the molecule onto a solid support, such as silica (B1680970) or a polymer, thereby creating a heterogeneous catalyst. This approach combines the catalytic activity of the imidazole core with the practical advantages of a solid-supported system.

| Catalytic System | Catalyst Type | Phase of Catalyst | Phase of Reactants | Key Advantages | Potential Role of 4-(1H-Imidazol-2-yl)aniline |

| Homogeneous | Metal-ligand complex | Solution | Solution | High activity and selectivity, mild conditions | As a ligand for soluble metal catalysts (e.g., Iridium complexes) |

| Heterogeneous | Supported catalyst | Solid | Liquid or Gas | Ease of separation and recycling, stability | Immobilized onto a solid support via the aniline group to create a recyclable catalyst |

Functional Materials Development

The development of advanced functional materials with tailored optical, electronic, and structural properties is a cornerstone of modern materials science. This compound serves as a versatile building block for such materials, owing to its combination of a rigid, polarizable imidazole core and a reactive aniline moiety.

The aniline group of this compound allows for its incorporation into various polymer backbones through polycondensation or by converting it into a polymerizable monomer. This integration can impart the resulting polymers with unique properties derived from the imidazole ring, such as thermal stability, conductivity, and the ability to coordinate with metal ions.

One common strategy involves the reaction of the aniline derivative with maleic anhydride (B1165640) to form an N-substituted maleimide (B117702). researchgate.nettsijournals.com This maleimide monomer can then undergo radical polymerization or copolymerization with other vinyl monomers, such as methyl methacrylate. researchgate.nettsijournals.com The resulting polymers possess a rigid imide ring structure, which contributes to their high thermal stability. tsijournals.com For instance, the polymerization of N-phenylmaleimide has been successfully achieved using various catalysts, demonstrating the feasibility of this approach. al-kindipublishers.org

Another approach is the direct polycondensation of a diamino-functionalized imidazole with various dicarboxylic acids. researchgate.net This method has been used to synthesize novel poly(amide-ether-imidazole)s (PAEIs) and polyamides (PAs) with high thermal resistance and good solubility in organic solvents. researchgate.net The incorporation of the bulky, polar imidazole groups into the polymer backbone can improve the processability of otherwise intractable aromatic polymers. researchgate.net

| Polymerization Method | Monomer/Precursor | Resulting Polymer Type | Key Properties |

| Radical Polymerization | N-(4-(1H-imidazol-2-yl)phenyl)maleimide | Polymaleimide or Copolymer | High thermal stability, enhanced processability |

| Polycondensation | 4-(1H-Imidazol-2-yl)aniline and a dicarboxylic acid | Polyamide or Poly(amide-ether-imidazole) | Amorphous nature, good solubility, thermal stability |

Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, such as optical switching and frequency conversion. semanticscholar.org The key to a molecule possessing NLO activity is often a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer. This compound fits this structural motif, with the electron-donating aniline group (donor) connected to the electron-withdrawing imidazole ring (acceptor) via a phenyl π-system.

The NLO properties of various imidazole derivatives have been investigated. For example, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole was found to have a first-order hyperpolarizability (β₀) eighteen times greater than that of the standard NLO material, urea. ibm.com Theoretical and experimental studies on 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, a structurally related compound, have confirmed its significant third-order NLO susceptibility (χ(3)). semanticscholar.org The negative sign of the non-linear refractive index (n₂) in this compound indicates a self-defocusing nonlinearity, which is useful for optical limiting applications. semanticscholar.org The generation of a new photon with twice the frequency of the initial photons, known as second-harmonic generation (SHG), is a key NLO phenomenon. nih.gov The efficiency of SHG can be enhanced in molecules with a strong D-π-A character. researchgate.net

| Compound | Non-Linear Optical Property | Measured/Calculated Value | Reference |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | Third-order susceptibility (χ(3)) | 2.2627 × 10⁻⁶ esu | semanticscholar.org |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | Non-linear absorption coefficient (β) | 4.044 × 10⁻¹ cmW⁻¹ | semanticscholar.org |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | Non-linear refractive index (n₂) | 2.89 × 10⁻⁶ cm²W⁻¹ | semanticscholar.org |

| 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | First-order hyperpolarizability (β₀) | 18 times that of urea | ibm.com |

| N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide (7c) | First hyperpolarizability (β) | 6.317 × 10⁻³⁰ esu | nih.gov |

Liquid crystals (LCs) are a state of matter with properties between those of a conventional liquid and a solid crystal. mdpi.com The development of novel LC materials is driven by their application in display technologies and as advanced functional materials. The incorporation of heterocyclic rings, such as imidazole, into the molecular structure can lead to materials with unique mesomorphic (liquid crystalline) properties. nih.govbohrium.com

The general design for a calamitic (rod-shaped) liquid crystal involves a rigid core with flexible terminal chains. The 2-phenylimidazole (B1217362) unit present in 4-(1H-Imidazol-2-yl)aniline can serve as the rigid core. By chemically modifying the aniline group, for example, by forming a Schiff base with an alkoxy-substituted benzaldehyde, and potentially adding another flexible chain to the imidazole nitrogen, it is possible to synthesize molecules that exhibit liquid crystalline phases. nih.govresearchgate.net

Studies on a homologous series of (E)-4-(2-(4-oxo-5,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)hydrazineylidene)methyl)phenyl 4-(alkoxy)benzoates have shown that these imidazole derivatives exhibit stable enantiotropic smectic C (SmC) phases. nih.gov The thermal stability and the temperature range of the mesophase are influenced by the length of the terminal alkoxy chain. nih.govmdpi.com Generally, longer alkyl chains tend to stabilize the smectic phases. nih.gov

| Imidazole-Based Liquid Crystal Derivative | Alkoxy Chain Length (n) | Phase Transition Temperatures (°C) on Heating | Mesophase Type | Reference |

| (E)-4-(2-(4-oxo-5,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)hydrazineylidene)methyl)phenyl 4-(butoxy)benzoate (I4) | 4 | Cr 137.2 SmC 152.3 I | Smectic C | nih.gov |

| (E)-4-(2-(4-oxo-5,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)hydrazineylidene)methyl)phenyl 4-(hexyloxy)benzoate (I6) | 6 | Cr 118.0 SmC 145.2 I | Smectic C | nih.gov |

| (E)-4-(2-(4-oxo-5,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)hydrazineylidene)methyl)phenyl 4-(octyloxy)benzoate (I8) | 8 | Cr 109.1 SmC 146.3 I | Smectic C | nih.gov |

| (E)-4-(2-(4-oxo-5,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)hydrazineylidene)methyl)phenyl 4-(decyloxy)benzoate (I10) | 10 | Cr 106.5 SmC 147.1 I | Smectic C | nih.gov |

| (E)-4-(2-(4-oxo-5,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)hydrazineylidene)methyl)phenyl 4-(dodecyloxy)benzoate (I12) | 12 | Cr 103.2 SmC 145.4 I | Smectic C | nih.gov |

Cr = Crystal, SmC = Smectic C, I = Isotropic liquid

Future Research Trajectories and Broader Impact in Chemical Sciences

Emerging Synthetic Strategies for Imidazole-Aniline Scaffolds

The development of efficient and sustainable synthetic methodologies is a cornerstone of modern organic chemistry. For imidazole-aniline scaffolds, future research is expected to focus on greener, more atom-economical, and diversity-oriented synthetic routes.

Recent years have seen a surge in the development of novel methods for the regiocontrolled synthesis of substituted imidazoles, which are crucial components of functional molecules. rsc.org One promising area is the advancement of multi-component reactions (MCRs), which allow for the construction of complex molecules from simple starting materials in a single step, often with high efficiency and minimal waste. rsc.orgbiomedpharmajournal.org Researchers are exploring new catalysts, including metal nanoparticles and ionic liquids, to facilitate these reactions under milder conditions. rsc.orgnih.gov For instance, the use of heterogeneous catalysts, such as ZnFe2O4 nanoparticles, has shown promise in the synthesis of tetra-substituted imidazoles. rsc.org

Furthermore, the application of microwave-assisted and ultrasonic irradiation techniques is gaining traction as a way to accelerate reaction times and improve yields for imidazole (B134444) synthesis. biomedpharmajournal.orgnih.govderpharmachemica.com These energy-efficient methods align with the principles of green chemistry and are expected to play a significant role in the future production of imidazole-aniline derivatives. nih.goveurekaselect.com The development of flow chemistry processes for the synthesis of these scaffolds also presents an opportunity for scalable and continuous manufacturing.

Another key direction is the functionalization of the imidazole-aniline core. This includes the development of selective C-H activation and cross-coupling reactions to introduce a wide array of substituents onto the aromatic rings. acs.orgacs.org Such strategies will be instrumental in creating libraries of diverse imidazole-aniline derivatives for high-throughput screening in drug discovery and materials science. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been effectively used to create disubstituted aminohydantoins. acs.orgacs.org

Table 1: Emerging Synthetic Methodologies for Imidazole-Aniline Scaffolds

| Synthetic Strategy | Key Features | Potential Advantages |

| Multi-Component Reactions (MCRs) | Single-step synthesis from multiple starting materials. | High efficiency, atom economy, reduced waste. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Faster reaction times, improved yields, energy efficiency. |

| Ultrasonic Irradiation | Application of ultrasound to enhance reaction rates. | Increased yields, reduced reaction times, green chemistry approach. |

| Flow Chemistry | Continuous synthesis in a flowing stream. | Scalability, improved safety and control, potential for automation. |

| C-H Activation/Cross-Coupling | Direct functionalization of C-H bonds. | Access to diverse derivatives, increased molecular complexity. |

| Heterogeneous Catalysis | Use of solid-supported catalysts. | Ease of catalyst separation and recycling, improved sustainability. |

Innovations in Computational Chemistry for Molecular Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For the imidazole-aniline scaffold, computational approaches are set to revolutionize the design of molecules with tailored functionalities.

Quantum mechanical calculations, such as Density Functional Theory (DFT), will continue to be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of 4-(1H-Imidazol-2-yl)aniline hydrochloride and its analogs. These calculations provide valuable insights into the molecule's geometry, charge distribution, and frontier molecular orbitals, which are crucial for understanding its chemical behavior.

Molecular dynamics (MD) simulations will play a pivotal role in studying the interactions of these compounds with biological targets, such as proteins and nucleic acids. By simulating the dynamic behavior of the ligand-receptor complex, researchers can predict binding affinities and identify key interactions that govern molecular recognition. This information is invaluable for the structure-based design of new therapeutic agents.

Furthermore, the development of machine learning and artificial intelligence (AI) algorithms is opening up new avenues for accelerated molecular design. These data-driven approaches can be trained on existing chemical and biological data to predict the properties of novel imidazole-aniline derivatives, thereby reducing the need for extensive experimental synthesis and testing. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models will be further refined to establish robust correlations between molecular structure and biological activity or material properties.

Expanding the Scope of Material and Catalytic Applications

The unique structural and electronic properties of the imidazole-aniline scaffold make it a promising candidate for a wide range of applications in materials science and catalysis. nih.gov

In materials science, future research will likely focus on the incorporation of this compound and its derivatives into advanced materials. For example, their ability to engage in hydrogen bonding and π-π stacking interactions makes them attractive building blocks for the construction of supramolecular assemblies, liquid crystals, and porous organic frameworks (POFs). acs.org The development of imidazole-based luminescent materials is another exciting area, with potential applications in organic light-emitting diodes (OLEDs), sensors, and anti-counterfeiting technologies. rsc.org The protonatable nature of the imidazole ring can be exploited to create pH-responsive "smart" materials. rsc.org

In the realm of catalysis, the nitrogen atoms in the imidazole ring can act as ligands to coordinate with metal centers, forming catalytically active complexes. These metal-imidazole complexes could find applications in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The aniline (B41778) moiety provides a handle for anchoring these catalytic species onto solid supports, facilitating catalyst recovery and reuse. Furthermore, the imidazole unit itself can act as an N-heterocyclic carbene (NHC) precursor, a class of organocatalysts that has gained prominence in recent years. rsc.org

The development of crystalline two-dimensional polymers incorporating imidazole units has shown potential for applications such as proton conduction, which is crucial for fuel cell technology. acs.org By tuning the chemical structure of the imidazole-aniline building blocks, it may be possible to create materials with tailored electronic and ionic conductivities.

Q & A

Q. What are the established synthetic routes for 4-(1H-Imidazol-2-yl)aniline hydrochloride, and how can reaction efficiency be optimized?

The synthesis of this compound often involves coupling reactions, such as Buchwald-Hartwig amination. However, challenges arise due to competing side reactions. For example, coupling thiadiazinone with 4-(1H-imidazol-2-yl)aniline in one step produced a complex mixture, necessitating a revised sequence: first nucleophilic displacement of a dichlorothiadiazinone with the aniline derivative, followed by Buchwald-Hartwig coupling . Optimization strategies include:

- Reagent selection : Use palladium catalysts (e.g., Pd(dba)₂) and ligands (e.g., Xantphos) to stabilize intermediates.

- Sequencing : Prioritize nucleophilic substitutions before cross-coupling to minimize side products.

- Purity control : Monitor reactions via TLC and purify intermediates via column chromatography.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

Q. What are the recommended storage conditions for this compound to ensure stability?

The compound’s stability is sensitive to humidity and temperature. Best practices include:

- Storage : Keep in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C.

- Shelf-life : Monitor degradation via periodic NMR/HPLC; typical shelf-life is 6–12 months under optimal conditions.

- Handling : Avoid prolonged exposure to moisture; use desiccants in storage vials .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction outcomes during the synthesis of imidazole-aniline derivatives?

Conflicting results (e.g., low yields or side products) may arise from competing pathways. For example, in the synthesis of thiadiazinone-imidazole hybrids, switching the reaction sequence (nucleophilic displacement before cross-coupling) improved yields by reducing undesired Pd-mediated side reactions . Methodological approaches include:

- Kinetic studies : Use in situ IR or LC-MS to track intermediate formation.

- Computational modeling : Apply DFT calculations to identify transition-state barriers for competing pathways.

- Catalyst screening : Test Pd, Ni, or Cu catalysts to suppress byproduct formation.

Q. What computational tools are effective for predicting the reactivity and electronic properties of this compound?

- DFT simulations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the imidazole ring’s electron-rich nature enhances its reactivity in cross-coupling reactions.

- Molecular docking : Study interactions with biological targets (e.g., kinases) to guide drug design .

- Solvent effect modeling : Use COSMO-RS to optimize solvent selection for reactions or crystallization .

Q. How can researchers address discrepancies in spectroscopic data for imidazole-aniline derivatives?

Contradictions in NMR or mass spectra often arise from tautomerism (e.g., imidazole proton exchange) or polymorphism. Strategies include:

- Variable-temperature NMR : Resolve dynamic proton exchange by acquiring spectra at low temperatures (e.g., –40°C).

- X-ray crystallography : Confirm solid-state structure and hydrogen-bonding networks .

- High-resolution MS : Differentiate isobaric species (e.g., Cl⁻ vs. other anions) via exact mass measurements (e.g., HRMS-ESI: [M+H]⁺ = 206.0834 for C₉H₁₀ClN₃) .

Q. What strategies are recommended for scaling up the synthesis of this compound while maintaining reproducibility?

- Flow chemistry : Implement continuous-flow systems to enhance heat/mass transfer and reduce batch variability.

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring.

- Design of experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products